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molecular formula C11H12O4 B2447533 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid CAS No. 80858-98-6

7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

Cat. No. B2447533
M. Wt: 208.213
InChI Key: MLFSXHUGNVCALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096567B2

Procedure details

To 7-methoxy-4-(trimethylsilyloxy)-3,4-dihydro-2H-chromene-4-carbonitrile (1.62 g, 5.84 mmol) in acetic acid (15 mL) and HCl (15 mL) was added SnCl2 dihydrate (5.27 g, 23.4 mmol). The reaction was heated at 130° C. for 1 day. The reaction was cooled, diluted with dichloromethane (50 mL) and washed with water (50 mL) and brine (50 mL). The combined organic layers were dried over magnesium sulfate and concentrated. The residue was chromatographed over silica gel using a gradient of 0.5% MeOH/CH2Cl2 containing 0.5% acetic acid to 10% MeOH/CH2Cl2 containing 0.5% acetic acid to provide the title compound (0.95 g, 78.1% yield).
Name
7-methoxy-4-(trimethylsilyloxy)-3,4-dihydro-2H-chromene-4-carbonitrile
Quantity
1.62 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
5.27 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
78.1%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6](C(O[Si](C)(C)C)(C#N)[CH2:8][CH2:9][O:10]2)=[CH:5][CH:4]=1.[C:20]([OH:23])(=[O:22])[CH3:21]>Cl.ClCCl>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:21]([C:20]([OH:23])=[O:22])[CH2:8][CH2:9][O:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
7-methoxy-4-(trimethylsilyloxy)-3,4-dihydro-2H-chromene-4-carbonitrile
Quantity
1.62 g
Type
reactant
Smiles
COC1=CC=C2C(CCOC2=C1)(C#N)O[Si](C)(C)C
Name
SnCl2 dihydrate
Quantity
5.27 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
WASH
Type
WASH
Details
washed with water (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel using a gradient of 0.5% MeOH/CH2Cl2 containing 0.5% acetic acid to 10% MeOH/CH2Cl2 containing 0.5% acetic acid

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C(CCOC2=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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